4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

CAS No.: 1706438-98-3

Cat. No.: VC2743185

Molecular Formula: C9H7BrF4

Molecular Weight: 271.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706438-98-3 |

|---|---|

| Molecular Formula | C9H7BrF4 |

| Molecular Weight | 271.05 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 |

| Standard InChI Key | FUUUTXMSUNEAOB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C(F)(F)F)CBr)F |

| Canonical SMILES | CC1=C(C=CC(=C1C(F)(F)F)CBr)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

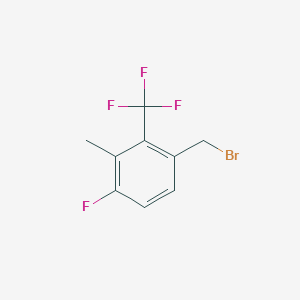

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide belongs to the class of halogenated aromatic compounds, specifically bromobenzyl derivatives. The compound features a benzene ring with four key substituents: a fluorine atom at position 4, a methyl group at position 3, a trifluoromethyl group at position 2, and a bromomethyl group extending from the benzene scaffold. This unique substitution pattern creates a molecule with distinctive chemical reactivity and physical properties.

The chemical structure is characterized by an aromatic ring with carefully positioned electron-withdrawing groups (fluorine and trifluoromethyl) that significantly influence its electronic distribution and reactivity profile. The presence of these fluorinated groups creates an electron-deficient aromatic system that enhances the electrophilic nature of the bromomethyl functionality.

Physical and Chemical Properties

The key physicochemical properties of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide are summarized in Table 1, providing essential information for researchers working with this compound.

| Property | Value |

|---|---|

| CAS Number | 1706438-98-3 |

| Molecular Formula | C₉H₇BrF₄ |

| Molecular Weight | 271.05 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 |

| Standard InChIKey | FUUUTXMSUNEAOB-UHFFFAOYSA-N |

| SMILES Notation | CC1=C(C=CC(=C1C(F)(F)F)CBr)F |

The compound possesses several notable physical characteristics that influence its handling and applications in laboratory settings. These include its solid-state appearance at room temperature and its solubility profile, which is typical of halogenated aromatic compounds - generally exhibiting good solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, while showing limited solubility in polar protic solvents such as water and alcohols.

Synthetic Methodologies

Conventional Synthesis Approaches

The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide typically involves electrophilic aromatic substitution reactions, with bromination being a key step in the synthetic pathway. A common approach employs the bromination of appropriate precursor compounds, such as 4-fluoro-3-methylbenzyl derivatives, using brominating agents under carefully controlled reaction conditions.

The synthesis generally follows a multi-step process that may include:

-

Preparation of the appropriately substituted benzene ring with fluorine and methyl groups

-

Introduction of the trifluoromethyl group using specialized trifluoromethylation reagents

-

Functionalization of the methyl group to create the bromomethyl moiety through radical bromination

The bromomethyl functionality is typically installed using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally conducted in non-polar solvents such as carbon tetrachloride or chloroform under reflux conditions with careful control of reaction parameters to optimize yield and selectivity.

Alternative Synthetic Strategies

While direct bromination represents the most straightforward approach to synthesizing 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide, alternative synthetic routes may offer advantages depending on the availability of starting materials and specific requirements of the synthesis. These alternative approaches might include:

-

Cross-coupling reactions using pre-functionalized building blocks

-

Directed metalation followed by electrophilic quenching

-

Sequential introduction of functional groups with appropriate protecting group strategies

The choice of synthetic methodology is often influenced by factors such as scale requirements, availability of starting materials, and the need for regioselective functionalization of the aromatic ring.

Spectroscopic Characterization

Mass Spectrometry and Other Analytical Methods

Mass spectrometry of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide would show characteristic fragmentation patterns, including the molecular ion peak at m/z 271 and fragment ions resulting from the loss of bromine or the trifluoromethyl group. The isotope pattern would clearly show the presence of bromine due to its characteristic isotopic distribution.

Additional analytical methods valuable for characterizing this compound include:

-

Infrared spectroscopy for identifying key functional groups

-

X-ray crystallography for confirming the three-dimensional structure

-

High-performance liquid chromatography for assessing purity

Applications in Organic Synthesis

Role as a Synthetic Building Block

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide serves as a versatile building block in organic synthesis, facilitating the development of more complex fluorinated compounds with tailored properties for specific applications. Its utility stems from several key features:

-

The bromomethyl group functions as an excellent leaving group, enabling various nucleophilic substitution reactions

-

The trifluoromethyl moiety provides unique electronic and steric properties

-

The fluorine substituent on the aromatic ring offers additional sites for fine-tuning molecular properties

These characteristics make the compound valuable for constructing complex molecules where the presence of fluorine atoms can enhance desired properties such as metabolic stability, lipophilicity, or binding affinity.

Applications in Fluorine Chemistry

The incorporation of fluorine atoms into organic molecules has become increasingly important in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide contributes to this field by providing a pre-assembled building block that contains multiple fluorine atoms in a specific arrangement.

The unique electronic properties imparted by the fluorine atoms and the trifluoromethyl group make compounds derived from 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide particularly valuable in applications where electron-withdrawing effects are beneficial. These applications include the development of:

-

Enzyme inhibitors with enhanced binding affinity

-

Materials with specialized optical or electronic properties

-

Compounds with improved metabolic stability in biological systems

-

Reagents for selective chemical transformations

Applications in Medicinal Chemistry

Pharmacological Significance

The electron-withdrawing properties of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide enhance its affinity for biological targets, making it valuable in drug development and biochemical research. Compounds containing the trifluoromethylated aromatic moiety have shown promise in various therapeutic applications due to several key advantages:

-

Enhanced metabolic stability through blockade of metabolically vulnerable sites

-

Improved membrane permeability due to increased lipophilicity

-

Modified hydrogen bonding properties that can influence target binding

-

Altered electronic distribution that can enhance interactions with biological targets

Structure-Activity Relationships

The specific substitution pattern found in 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide can significantly influence the structure-activity relationships of compounds containing this moiety. The presence of the trifluoromethyl group, in particular, has been recognized as a privileged structure in medicinal chemistry due to its ability to improve drug-like properties.

When incorporated into potential drug candidates, the 4-fluoro-3-methyl-2-(trifluoromethyl)benzyl moiety can influence:

-

Conformational preferences of the molecule

-

Electronic distribution across the aromatic system

-

Metabolic pathways and clearance rates

-

Binding orientation and affinity for target proteins

These factors collectively contribute to the pharmacokinetic and pharmacodynamic properties of drug candidates containing this structural element.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume